Cas no 61297-64-1 (2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)

1-[(4-Chlorophenyl)methyl]-4-methyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by its unique structural features, including a 4-chlorobenzyl group at the N1 position and a methyl group at the C4 position. This compound is of interest in medicinal and synthetic chemistry due to its potential as a scaffold for biologically active molecules. Its rigid quinolinone core provides stability, while the chlorophenyl and methyl substituents enhance lipophilicity and modulate electronic properties, making it suitable for applications in drug discovery and material science. The compound's well-defined structure allows for precise modifications, facilitating research in heterocyclic chemistry and targeted molecular design.
2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- structure
61297-64-1 structure
商品名:2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
CAS番号:61297-64-1
MF:C17H14NOCl
メガワット:283.75216
CID:485359
PubChem ID:1211499

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
    • 1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one
    • SCHEMBL5444674
    • Oprea1_663912
    • AKOS003059379
    • 1-[(4-chlorophenyl)methyl]-4-methyl-1,2-dihydroquinolin-2-one
    • 61297-64-1
    • DTXSID90361016
    • FT-0747507
    • 6N-350S
    • 1-(4-chlorobenzyl)-1,2-dihydro-4-methyl-2-oxoquinoline
    • QIVIXANYIBCPBL-UHFFFAOYSA-N
    • 1-(4-chlorobenzyl)-4-methylquinolin-2(1h)-one
    • インチ: InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3
    • InChIKey: QIVIXANYIBCPBL-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl

計算された属性

  • せいみつぶんしりょう: 283.07652
  • どういたいしつりょう: 283.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • PSA: 20.31

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
6N-350S-1MG
1-(4-chlorobenzyl)-4-methyl-2(1H)-quinolinone
61297-64-1 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
6N-350S-5MG
1-(4-chlorobenzyl)-4-methyl-2(1H)-quinolinone
61297-64-1 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
6N-350S-50MG
1-(4-chlorobenzyl)-4-methyl-2(1H)-quinolinone
61297-64-1 >90%
50mg
£77.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618041-2mg
1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one
61297-64-1 98%
2mg
¥619.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618041-1mg
1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one
61297-64-1 98%
1mg
¥499.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618041-10mg
1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one
61297-64-1 98%
10mg
¥924.00 2024-05-06
Key Organics Ltd
6N-350S-10MG
1-(4-chlorobenzyl)-4-methyl-2(1H)-quinolinone
61297-64-1 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
6N-350S-100MG
1-(4-chlorobenzyl)-4-methyl-2(1H)-quinolinone
61297-64-1 >90%
100mg
£110.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618041-5mg
1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one
61297-64-1 98%
5mg
¥529.00 2024-05-06

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- 関連文献

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-に関する追加情報

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-

The compound 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- (CAS No: 61297-64-1) is a structurally complex organic molecule belonging to the quinolinone class of heterocyclic compounds. Quinolinones are widely studied in the field of organic chemistry and pharmacology due to their diverse biological activities and potential applications in drug design. This specific compound has garnered attention in recent years due to its unique chemical properties and promising bioactivity profiles.

Structural Features and Properties: The molecule features a quinolinone core, which consists of a benzene ring fused with a pyridone ring. The substituents on the quinolinone ring include a 4-chlorophenylmethyl group at position 1 and a methyl group at position 4. These substituents significantly influence the compound's physical and chemical properties, such as solubility, stability, and reactivity. Recent studies have highlighted the importance of these substituents in modulating the compound's interaction with biological targets.

Synthesis and Characterization: The synthesis of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Stille coupling for constructing the heterocyclic framework. Modern analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize this compound, ensuring its purity and structural integrity. Recent advancements in green chemistry have also led to more environmentally friendly synthesis routes for this compound.

Biological Activity: One of the most compelling aspects of this compound is its diverse biological activity. Studies have demonstrated its potential as an antitumor agent, where it exhibits selective cytotoxicity against various cancer cell lines. Additionally, it has shown promise as an antiviral agent, particularly against enveloped viruses, due to its ability to disrupt viral entry mechanisms. Recent research has also explored its antibacterial activity, with particular focus on its efficacy against multidrug-resistant bacterial strains.

Mechanistic Insights: The molecular mechanisms underlying the bioactivity of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- are being actively investigated. Computational studies using molecular docking and dynamics simulations have provided insights into how this compound interacts with key biological targets such as kinases, proteases, and viral envelope proteins. These studies have revealed that the quinolinone core plays a critical role in stabilizing these interactions, while the substituents modulate specificity and potency.

Applications in Drug Discovery: Given its unique properties, this compound has emerged as a valuable lead molecule in drug discovery programs. Researchers are exploring its potential as a scaffold for developing novel therapeutic agents targeting cancer, infectious diseases, and other debilitating conditions. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the translational potential of this compound.

Future Directions: The continued exploration of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- is expected to yield further insights into its therapeutic potential. Ongoing studies aim to optimize its pharmacokinetic properties, enhance its bioavailability, and reduce potential toxicity. Additionally, efforts are underway to explore its application in combination therapies and as a component of nanotherapeutic systems.

In conclusion, 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- (CAS No: 61297-64-1) stands out as a significant molecule in contemporary organic chemistry and pharmacology. Its structural versatility, coupled with promising biological activity profiles, positions it as a key player in future drug development endeavors.

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